N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chloro-6-fluorobenzamide
CAS No.: 1040639-89-1
Cat. No.: VC11950606
Molecular Formula: C18H12ClFN2O4
Molecular Weight: 374.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040639-89-1 |
|---|---|
| Molecular Formula | C18H12ClFN2O4 |
| Molecular Weight | 374.7 g/mol |
| IUPAC Name | N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-chloro-6-fluorobenzamide |
| Standard InChI | InChI=1S/C18H12ClFN2O4/c19-12-2-1-3-13(20)17(12)18(23)21-8-11-7-15(26-22-11)10-4-5-14-16(6-10)25-9-24-14/h1-7H,8-9H2,(H,21,23) |
| Standard InChI Key | GDHVFHRYQVYCBY-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=C(C=CC=C4Cl)F |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=C(C=CC=C4Cl)F |
Introduction
Molecular Formula
The molecular formula of the compound is C16H10ClFN2O4.
Structural Features
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Core Structure: The molecule contains a benzodioxole moiety fused with an oxazole ring, which is linked to a benzamide group substituted with chlorine and fluorine atoms.
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Functional Groups:
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Benzodioxole: Known for its bioactive properties.
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Oxazole: A heterocyclic group often associated with pharmacological activity.
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Benzamide: A common scaffold in drug design.
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Halogen Substituents (Cl and F): Enhance lipophilicity and binding affinity in biological systems.
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Molecular Weight
The molecular weight of the compound is approximately 348.71 g/mol, calculated based on its molecular formula.
General Synthetic Route
The synthesis of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chloro-6-fluorobenzamide typically involves:
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Formation of the Oxazole Ring:
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Cyclization reactions using suitable precursors such as hydroxylamines and carboxylic acids.
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Coupling with Benzodioxole Derivative:
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Nucleophilic substitution to introduce the benzodioxole moiety.
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Attachment of Benzamide Group:
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Amidation reactions using chlorinated and fluorinated benzoyl derivatives.
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Reaction Conditions
Reactions are often carried out under controlled temperatures using catalysts like triethylamine or pyridine to facilitate coupling and cyclization steps.
Pharmacological Potential
Compounds containing oxazole and benzodioxole groups are widely studied for their biological activities, including:
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Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria.
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Anti-inflammatory Properties: Potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer Potential: Interaction with DNA or inhibition of specific kinases.
Mechanism of Action
The molecule’s activity is hypothesized to involve:
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Binding to enzyme active sites via hydrogen bonding or hydrophobic interactions.
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Modulation of signaling pathways due to its halogenated benzamide scaffold.
Docking Studies
In silico studies suggest that the compound exhibits strong binding affinities for protein targets involved in inflammation and cancer pathways.
In Vitro Studies
Preliminary experiments indicate moderate cytotoxicity against certain cancer cell lines while exhibiting low toxicity to normal cells.
Drug Development
The compound’s structure makes it a promising candidate for:
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Developing anti-inflammatory drugs targeting COX/LOX pathways.
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Synthesizing antimicrobial agents with broad-spectrum activity.
Structural Optimization
Further modifications could enhance selectivity and reduce toxicity by altering substituents on the benzamide or oxazole rings.
This compound represents a significant step forward in the design of multifunctional molecules for therapeutic applications. Further research is needed to fully elucidate its pharmacokinetics, toxicity profile, and clinical potential.
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